N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide
Description
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Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N'-(4-methylbenzoyl)piperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2/c1-14-2-5-16(6-3-14)20(27)24-25-21(28)17-8-10-26(11-9-17)13-15-4-7-18(22)19(23)12-15/h2-7,12,17H,8-11,13H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZVONILXXKVGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide (commonly referred to as compound 1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of compound 1, drawing on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C21H23Cl2N3O2
- Molecular Weight : 420.33 g/mol
- CAS Number : 478078-38-5
The compound features a piperidine ring, which is known for its diverse biological activities, and a dichlorobenzyl moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with piperidine and benzenesulfonamide groups possess activity against various bacterial strains. The specific antimicrobial efficacy of compound 1 has not been extensively documented; however, it is hypothesized to exhibit similar properties based on its structural analogs.
| Pathogen Type | Example Pathogens | Activity Observed |
|---|---|---|
| Gram-positive | Staphylococcus aureus | Inhibition potential noted |
| Gram-negative | Escherichia coli | Variable efficacy reported |
| Fungi | Candida albicans | Potential antifungal activity |
Cytotoxicity Studies
In vitro cytotoxicity assays have been performed on cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The findings suggest that compounds similar to compound 1 can induce apoptosis in cancer cells, indicating potential as an anticancer agent.
- Cell Lines Tested :
- MDA-MB-231
- HepG-2
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on metabolic activity. Results indicated a dose-dependent reduction in cell viability upon treatment with compound 1.
The mechanism by which compound 1 exerts its biological effects is still under investigation. However, it is believed that the presence of the piperidine ring may facilitate interactions with biological targets such as enzymes or receptors involved in cell signaling pathways related to cancer proliferation and microbial resistance.
Synthesis and Characterization
A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of compound 1 along with its characterization through various analytical techniques such as NMR and mass spectrometry. The study also explored its binding affinity to specific biological targets, suggesting a multi-targeted approach in its mechanism of action .
Comparative Analysis with Similar Compounds
Table 1 below summarizes the biological activities of compound 1 compared to structurally related compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Notes |
|---|---|---|---|
| This compound | Moderate | 15 µM | Promising for further development |
| Similar piperidine derivatives | High | 10 µM | Established anticancer properties |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N'-{[1-(3,4-dichlorobenzyl)-4-piperidinyl]carbonyl}-4-methylbenzenecarbohydrazide, and how can reaction conditions be optimized for higher yield?
- Synthesis Steps : The compound is typically synthesized via a multi-step procedure involving coupling reactions. For example, a piperidine-4-carboxylic acid derivative is activated using coupling agents like EDCI/HOBt in anhydrous acetonitrile, followed by reaction with a carbohydrazide intermediate .
- Optimization Strategies :
- Temperature Control : Maintain room temperature during coupling to minimize side reactions .
- Catalyst Use : EDCI/HOBt systems improve reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography (e.g., normal phase with methanol/ammonium mixtures) or recrystallization from ethanol enhances purity .
- Yield Enhancement : Adjust stoichiometry (e.g., 1:1 molar ratio of acid to amine) and use inert atmospheres to prevent oxidation .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural assignments, such as piperidine ring protons (δ 1.52–3.78 ppm) and carbonyl carbons (δ 168–172 ppm) .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., carbonyl stretches at ~1687 cm) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen percentages (e.g., C: 49.99%, H: 5.16%, N: 8.97%) .
- Melting Point : Consistency in reported ranges (e.g., 134–163°C) indicates purity .
Advanced Research Questions
Q. How can structural modifications to the piperidine or benzyl groups influence the compound’s biological activity?
- Piperidine Modifications : Introducing sulfonamide or carboxamide groups (e.g., 4-sulfamoylbenzoyl) enhances interactions with enzymes like carbonic anhydrase, improving inhibitory activity .
- Benzyl Group Variations : Substituting 3,4-dichlorobenzyl with electron-withdrawing groups (e.g., 4-fluorophenyl) increases metabolic stability but may reduce solubility .
- Structure-Activity Relationship (SAR) : Positional isomerism (e.g., 2,4-dichloro vs. 3,4-dichloro substituents) affects binding affinity to targets like dopamine receptors .
Q. What computational approaches are employed to predict the compound’s reactivity or interaction with biological targets?
- Molecular Docking : Simulate binding to carbonic anhydrase IX using software like AutoDock to identify key residues (e.g., Zn coordination) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites for derivatization .
- Molecular Dynamics (MD) : Assess stability of protein-ligand complexes under physiological conditions (e.g., solvation in water) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data across studies?
- Example : Melting points for analogous compounds vary (e.g., 134–163°C vs. 185–187°C) due to differences in purity or polymorphic forms .
- Resolution Strategies :
- Validate purity via HPLC or mass spectrometry.
- Replicate synthesis under standardized conditions (e.g., solvent, cooling rate) .
- Cross-reference spectral data (e.g., NMR coupling constants) to confirm structural consistency .
Methodological Guidance
Q. What strategies are effective in resolving low yields during the coupling reaction in the synthesis?
- Reagent Freshness : Use freshly distilled acetonitrile to avoid moisture-induced side reactions .
- Coupling Agent Ratios : Optimize EDCI/HOBt to 1.2 equivalents relative to the carboxylic acid .
- Workup Adjustments : Sequential washes with NaHCO and citric acid remove unreacted starting materials .
Q. How to design a stability study under varying pH and temperature conditions?
- Experimental Setup :
- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C .
- Monitor degradation via HPLC at intervals (0, 1, 3, 7 days).
- Key Metrics :
- Half-life : Calculate using first-order kinetics.
- Degradation Products : Identify via LC-MS and compare to known impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
